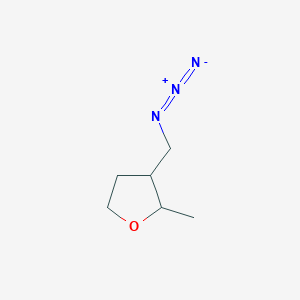

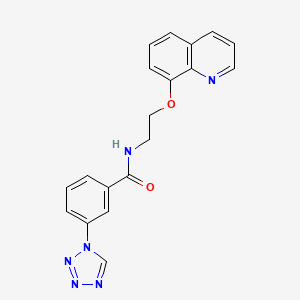

![molecular formula C20H16N4O3 B2416042 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946378-93-4](/img/structure/B2416042.png)

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution1. The synthesis of dioxole functionalized metal–organic frameworks (MOFs) involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions2.Molecular Structure Analysis

The molecular structure of compounds containing benzo[d][1,3]dioxole, quinoxalin-5-yl, and pyrazol-1-yl groups would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The chemical reactions involving these compounds would be diverse and depend on the specific conditions and reagents used. For example, the synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution1.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structures. For example, dioxole functionalized MOFs have been found to have different physical properties depending on the specific MOF structure2.Scientific Research Applications

Catalytic Behavior in Organic Compounds

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a derivative involving quinoxalin, has been researched for its potential in organic chemistry, particularly in forming NNN tridentate ligands. These ligands, when coordinated with iron(II) and cobalt(II) dichloride, form complexes that demonstrate good catalytic activities for ethylene reactivity, suggesting a potential application in polymerization processes (Sun et al., 2007).

Multicomponent Condensation Reactions

Research into multicomponent condensation reactions involving compounds like 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone reveals their utility in synthesizing various heterocyclic compounds. These reactions can be tuned to produce distinct tricyclic condensation products, which may have pharmaceutical and industrial applications (Chebanov et al., 2008).

Synthesis of Novel Compounds and Ultrasonic Irradiation Method

The synthesis of chalcone-substituted quinoxalines, including derivatives similar to 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, has been enhanced using ultrasonic irradiation methods. These methods offer advantages like shorter reaction times and higher yields, indicating potential in streamlining the production of such compounds (Abdula et al., 2018).

Corrosion Inhibition

Studies have shown that quinoxalin-6-yl derivatives, which are structurally related to 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, can act as effective corrosion inhibitors. These compounds demonstrate significant inhibition efficiency, suggesting their potential use in protecting metals from corrosion (Olasunkanmi et al., 2015).

Pharmaceutical Applications

The synthesis of isoxazolequinoxaline derivatives has implications in the pharmaceutical industry, particularly in the development of anti-cancer drugs. These compounds, structurally related to 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have been studied for their potential in cancer treatment (Abad et al., 2021).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structures and properties. Proper safety precautions should be taken when handling these compounds.

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of compounds containing benzo[d][1,3]dioxol-5-yl, quinoxalin-5-yl, and pyrazol-1-yl groups.

Please note that this information is based on the general properties of the mentioned groups and may not directly apply to the specific compound you mentioned. For detailed information, specific studies on the compound would be required.

properties

IUPAC Name |

1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12(25)24-17(14-3-2-4-15-20(14)22-8-7-21-15)10-16(23-24)13-5-6-18-19(9-13)27-11-26-18/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUSGABKGCQMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=C5C(=CC=C4)N=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

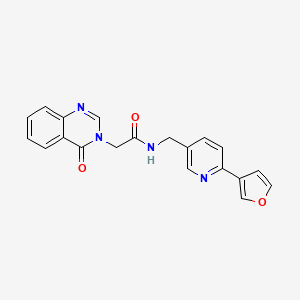

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2415963.png)

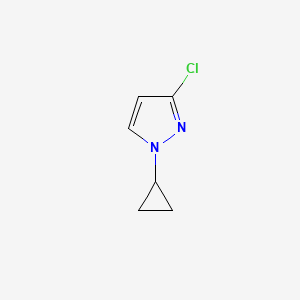

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)

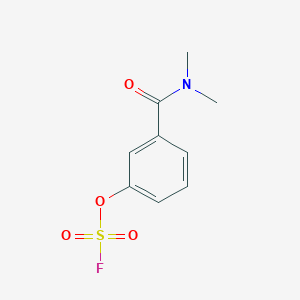

![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)